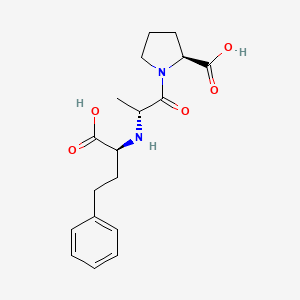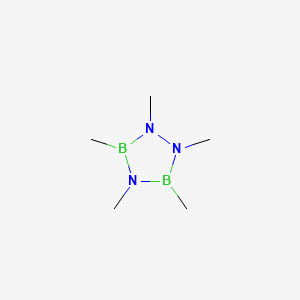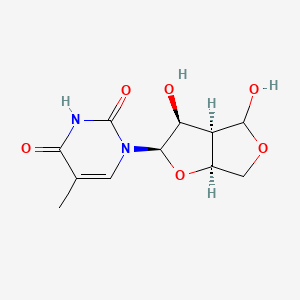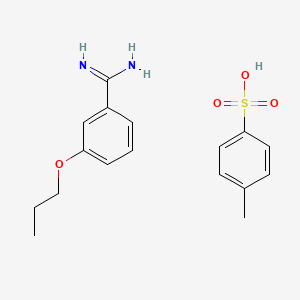
4-Methylbenzenesulfonic acid; 3-propoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 211624 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211624 involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of NSC 211624 through a series of reactions, often involving catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods
Industrial production of NSC 211624 typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
NSC 211624 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents, often under inert atmosphere conditions.
Substitution: Halogens, nucleophiles, and other reagents, typically in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Aplicaciones Científicas De Investigación
NSC 211624 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of NSC 211624 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific molecular targets and pathways involved can vary depending on the application and context of use.
Propiedades
Número CAS |
24722-36-9 |
|---|---|
Fórmula molecular |
C17H22N2O4S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;3-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O.C7H8O3S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7H,2,6H2,1H3,(H3,11,12);2-5H,1H3,(H,8,9,10) |
Clave InChI |
SIVABWONJMNFJU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


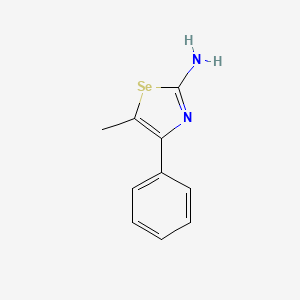


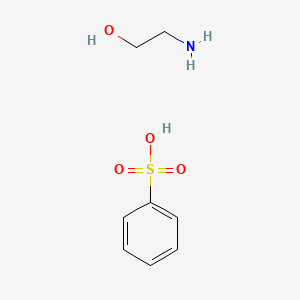
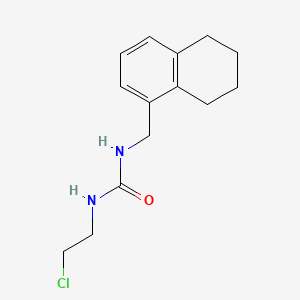
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
